What are the chemical properties of 4-Morpholineethanol-d4?
What are the chemical properties of 4-Morpholineethanol-d4?
An In-Depth Technical Guide to 4-Morpholineethanol-d4 for Advanced Research Applications
Executive Summary
4-Morpholineethanol-d4 is a stable, isotopically labeled form of 4-Morpholineethanol, engineered for high-precision applications in analytical chemistry and drug development. The incorporation of four deuterium atoms provides a distinct mass shift, making it an exemplary internal standard for quantitative mass spectrometry-based assays. This guide elucidates the core chemical properties, strategic applications, and field-proven methodologies for employing 4-Morpholineethanol-d4, with a focus on its role in enhancing the accuracy and reliability of bioanalytical data for researchers, chromatographers, and drug metabolism professionals.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy is paramount. Biological matrices (e.g., plasma, urine, tissue homogenates) are inherently complex and variable, leading to unpredictable phenomena known as "matrix effects." These effects can cause ion suppression or enhancement, leading to significant variability in the analyte signal and compromising the integrity of the quantitative data.[1]
The most robust and widely accepted strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS is a form of the analyte where several atoms (typically ¹H, ¹²C, or ¹⁵N) have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). 4-Morpholineethanol-d4 is the deuterated analogue of 4-Morpholineethanol.[3] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same matrix effects and extraction recovery inefficiencies.[2] However, due to its higher mass, it is easily distinguished by the mass spectrometer. By measuring the ratio of the analyte's signal to the SIL-IS signal, variations are normalized, leading to highly accurate and precise quantification.[1][4]
Physicochemical Properties: A Comparative Analysis
The defining characteristics of 4-Morpholineethanol-d4 are best understood in direct comparison with its non-labeled counterpart. The strategic placement of deuterium on the ethanol moiety ensures chemical stability while providing a clear mass differentiation.
| Property | 4-Morpholineethanol-d4 | 4-Morpholineethanol (Unlabeled) | Source(s) |
| CAS Number | 1185052-90-7 | 622-40-2 | [3][5] |
| Molecular Formula | C₆H₉D₄NO₂ | C₆H₁₃NO₂ | [3][6] |
| Molecular Weight | 135.20 g/mol | 131.17 g/mol | [5][7] |
| Appearance | Colourless Oil | Colourless to Pale Yellow Liquid | [3][8] |
| Isotopic Purity | Typically ≥99 atom % D | N/A | [5] |
| Density (at 25°C) | ~1.08 g/mL (predicted) | 1.083 g/mL | [7] |
| Boiling Point | ~227°C (predicted) | 227°C (at 757 mmHg) | [7] |
| Melting Point | N/A | -1.6°C | [9] |
| Flash Point | N/A | 98°C (closed cup) | [7] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | Miscible with water; Soluble in Chloroform, Methanol | [9][10] |
| Storage | 2-8°C Refrigerator or Room Temperature | Room Temperature | [3][5] |
Core Application: The SIL-IS in Quantitative Bioanalysis
The primary and most critical application of 4-Morpholineethanol-d4 is as an internal standard in quantitative assays. Its unlabeled form, 4-Morpholineethanol, is a key structural motif and metabolite in various pharmaceutical compounds, including ester prodrugs of drugs like naproxen.[3][8] Therefore, the deuterated version is indispensable for pharmacokinetic (PK) and drug metabolism (DMPK) studies involving these parent compounds.
Principle of Operation
The workflow for using 4-Morpholineethanol-d4 as a SIL-IS is a self-validating system. A known, fixed concentration of the d4-standard is spiked into all samples (calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process. Any loss or signal variation experienced by the analyte during extraction, chromatography, or ionization will be mirrored by the d4-standard.
Caption: Bioanalytical workflow using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Exemplary Protocol: Quantification of a Target Analyte in Human Plasma
This protocol provides a representative methodology for using 4-Morpholineethanol-d4 to quantify its unlabeled analogue in human plasma.
Objective: To determine the concentration of 4-Morpholineethanol in human plasma samples using a validated LC-MS/MS method.
Materials:
-
Human plasma (K₂EDTA)
-
4-Morpholineethanol (analyte standard)
-
4-Morpholineethanol-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well collection plates
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of both the analyte and the IS (4-Morpholineethanol-d4) in methanol.
-
Serially dilute the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution with 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate.
-
Causality: To each well, add 10 µL of the 100 ng/mL IS working solution. This early addition ensures the IS accounts for variability in all subsequent steps.
-
Add 200 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Trustworthiness: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis. This separation of supernatant from the protein pellet is critical for preventing column clogging and instrument contamination.
-
-
LC-MS/MS Conditions:
-
HPLC System: Standard UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
MS/MS Transitions (MRM - Multiple Reaction Monitoring):
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4-Morpholineethanol (Analyte): Q1: 132.2 → Q3: 100.2 (hypothetical fragment, represents loss of the hydroxyethyl side chain).
-
4-Morpholineethanol-d4 (IS): Q1: 136.2 → Q3: 100.2 (The fragment is the same, as deuterium is on the part that is cleaved off, but the precursor ion is +4 Da heavier).
-
-
Rationale: The selection of specific precursor-to-product ion transitions provides high selectivity, ensuring that the instrument only measures the compounds of interest.
-
Spectral Characteristics and Structural Confirmation
The primary analytical distinction arises from the mass difference. The four deuterium atoms increase the monoisotopic mass by approximately 4 Da.
Caption: Comparative structures of unlabeled and d4-labeled 4-Morpholineethanol.
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Mass Spectrometry: In a mass spectrum, 4-Morpholineethanol-d4 will appear at a mass-to-charge ratio (m/z) that is 4 units higher than its unlabeled counterpart (e.g., [M+H]⁺ of ~136.2 vs. ~132.2). This clear separation is the basis of its utility.[11][12]
-
NMR Spectroscopy: While not used for routine quantification, ¹H NMR would confirm the absence of protons at the deuterated positions, and ²H (Deuterium) NMR would show signals corresponding to the locations of the deuterium atoms, confirming the isotopic labeling pattern.[13]
Handling, Storage, and Stability
To ensure the integrity of this critical reagent, proper handling and storage are essential.
-
Storage: The compound should be stored under recommended conditions, which can range from room temperature to 2-8°C, depending on the supplier.[3][5] It is often supplied as a neat oil or in a solution.
-
Stability: 4-Morpholineethanol-d4 is chemically stable if stored correctly.[5] However, for GMP/GLP-compliant studies, it is best practice to re-qualify the purity and concentration of stock solutions periodically. Suppliers often recommend re-analysis after extended periods, such as three years.[5]
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handle in a well-ventilated area.
Conclusion
4-Morpholineethanol-d4 is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in complex research environments. Its properties as a stable isotope-labeled internal standard directly address the fundamental challenges of variability in bioanalytical assays. By providing a reliable reference point that behaves identically to the analyte of interest, it ensures that quantitative results are accurate, precise, and reproducible, thereby upholding the highest standards of scientific integrity in drug discovery and development.
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